4-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid
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Overview
Description
4-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties . This compound, in particular, is of interest due to its unique trifluoroethyl group, which can impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the cycloaddition reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Its derivatives can be used to study various biological processes and pathways.
Medicine: Isoxazole derivatives have shown promise as anticancer, antibacterial, and antimicrobial agents.
Industry: The compound can be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, isoxazole derivatives have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.
Muscimol: A psychoactive compound that acts on GABA receptors and contains an isoxazole ring.
Ibotenic Acid: A neurotoxin that also contains an isoxazole ring.
Uniqueness
4-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid is unique due to its trifluoroethyl group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets.
Properties
Molecular Formula |
C6H4F3NO3 |
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Molecular Weight |
195.10 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO3/c7-6(8,9)1-3-2-13-10-4(3)5(11)12/h2H,1H2,(H,11,12) |
InChI Key |
LCCNUGQPLCEEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)C(=O)O)CC(F)(F)F |
Origin of Product |
United States |
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